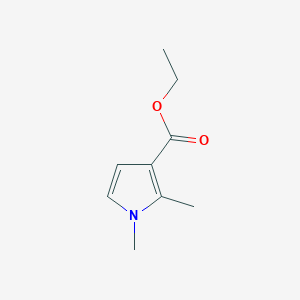

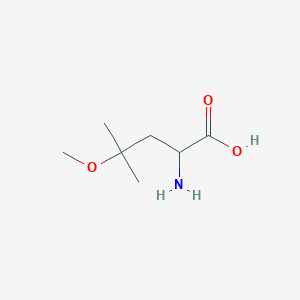

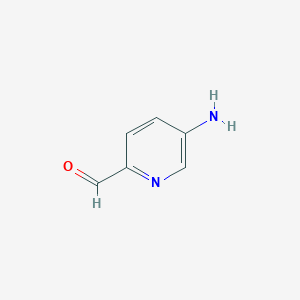

![molecular formula C17H15N3O3 B2929219 4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid CAS No. 1181391-06-9](/img/structure/B2929219.png)

4-[({2-Methylimidazo[1,2-a]pyridin-3-yl}formamido)methyl]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, crucial target products and key intermediates, have been developed . The procedures efficiently applied in the preparation of important drugs and promising drug candidates are also underlined .Molecular Structure Analysis

The structures of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)-pyridinium bromides were established on the basis of X-ray structural analysis . They reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The structure of which was confirmed by X-ray structural analysis . 3-Halo-2-methyl-1H-imidazo[1,2-a]pyridinium halides were obtained from the respective trihalides .Physical And Chemical Properties Analysis

The yield of the synthesized compound was 560 mg (67%), appearing as a white powder . The melting point was 233–234°C . The 1H NMR spectrum and 13C NMR spectrum were also provided .Scientific Research Applications

Antimicrobial Properties

Imidazo[1,2-a]pyridine derivatives have demonstrated antimicrobial efficacy against various bacterial strains. For instance, compounds like 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide have shown activity against Staphylococcus aureus at certain concentrations . This suggests potential applications of our compound in developing new antimicrobial agents that could be effective against resistant strains of bacteria.

Antitumor Activity

The imidazo[1,2-a]pyridine moiety is present in many pharmaceuticals with antitumor properties . These compounds can interfere with the proliferation of cancer cells, making them valuable in cancer research for the development of novel chemotherapy agents .

Hypoglycemic Effects

Some derivatives are characterized by their hypoglycemic effects , indicating their use in managing blood sugar levels. This application is particularly relevant in the field of diabetes research, where such compounds could be used to develop new treatments for blood glucose regulation .

Antiviral Applications

The broad spectrum of biological effects of imidazo[1,2-a]pyridine derivatives includes antiviral activities . They can be utilized in the study and development of antiviral drugs, especially for viruses that have developed resistance to current medications .

Anti-inflammatory and Analgesic Uses

These compounds also exhibit anti-inflammatory and analgesic properties , making them candidates for the development of new anti-inflammatory drugs and pain relievers. Their mechanism of action could provide insights into more effective treatments for chronic inflammation and pain management .

Material Science Applications

In material science, the structural characteristics of imidazo[1,2-a]pyridine derivatives make them useful as light-sensitive dyes and optical media for data storage . Their unique properties could lead to advancements in the creation of new materials with specific light absorption and emission qualities .

Mechanism of Action

Target of Action

It’s known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Mode of Action

It’s known that imidazo[1,2-a]pyridine derivatives interact with various targets to exert their biological effects . The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .

Biochemical Pathways

Given the broad range of biological activities associated with imidazo[1,2-a]pyridine derivatives, it can be inferred that multiple biochemical pathways could be affected .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as other imidazo[1,2-a]pyridine derivatives, could provide some insights .

Result of Action

It’s known that imidazo[1,2-a]pyridine derivatives have a broad range of biological effects, including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity .

Action Environment

It’s known that the efficacy and stability of similar compounds, such as other imidazo[1,2-a]pyridine derivatives, could be influenced by various environmental factors .

Safety and Hazards

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

properties

IUPAC Name |

4-[[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-15(20-9-3-2-4-14(20)19-11)16(21)18-10-12-5-7-13(8-6-12)17(22)23/h2-9H,10H2,1H3,(H,18,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNCTYXIATWYQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC=C(C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

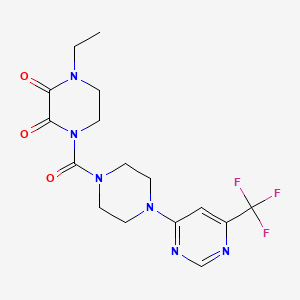

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(diethylamino)acetamide](/img/structure/B2929142.png)

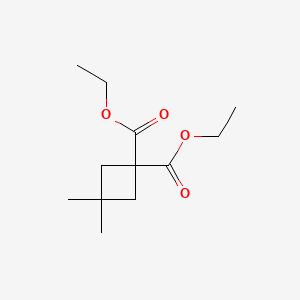

![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2929144.png)

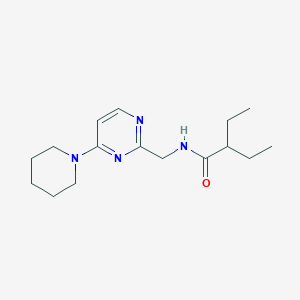

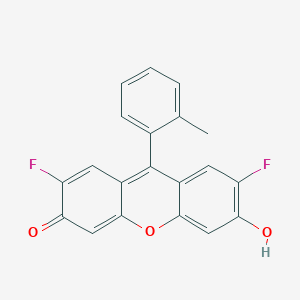

![1-(2-(4-(3-chlorophenyl)piperazin-1-yl)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2929150.png)

![3-(2-bromophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2929155.png)

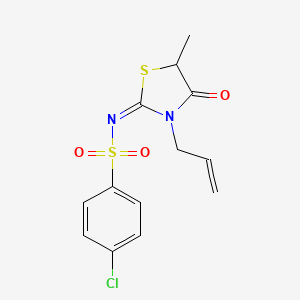

![1-(1-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione](/img/structure/B2929156.png)